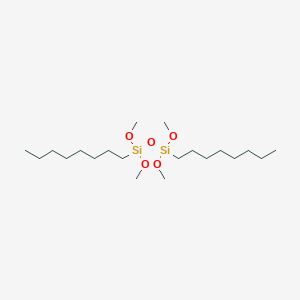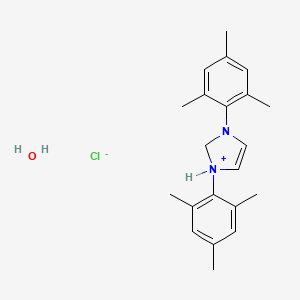
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate is a compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic applications. The compound is characterized by its imidazolium core, flanked by two 2,4,6-trimethylphenyl groups, and is typically found in its chloride salt form with a hydrate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal to form an imidazolium intermediate. This intermediate is then treated with hydrochloric acid to yield the desired chloride salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Coordination Reactions: The compound forms stable complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Transition Metal Salts: For forming metal-NHC complexes.
Nucleophiles: Such as alkoxides and amines for substitution reactions.
Major Products
The major products formed from these reactions are typically metal-NHC complexes, which are used as catalysts in various organic transformations .
Aplicaciones Científicas De Investigación
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate exerts its effects is primarily through its role as a ligand in metal complexes. The imidazolium core coordinates with metal centers, forming strong carbon-metal bonds. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dicyclohexylimidazolium chloride
- 1,3-Dimesitylimidazolium chloride
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate is unique due to its specific steric and electronic properties imparted by the 2,4,6-trimethylphenyl groups. These properties enhance its stability and reactivity in forming metal complexes, making it particularly effective in catalytic applications compared to other similar compounds .
Propiedades
Número CAS |
840541-23-3 |
|---|---|
Fórmula molecular |
C21H29ClN2O |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate |
InChI |
InChI=1S/C21H26N2.ClH.H2O/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,13H2,1-6H3;1H;1H2 |
Clave InChI |
YXTGIALAEMTPKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate](/img/structure/B12547450.png)
![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)
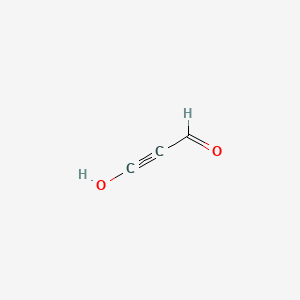
![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)

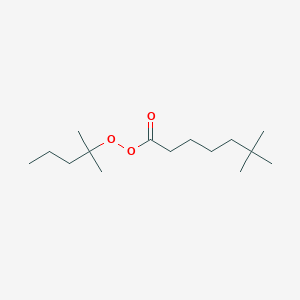
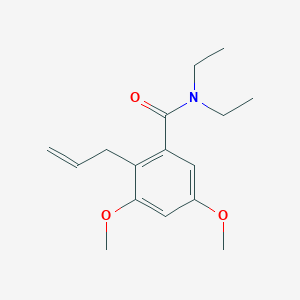
![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
methanone](/img/structure/B12547513.png)
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
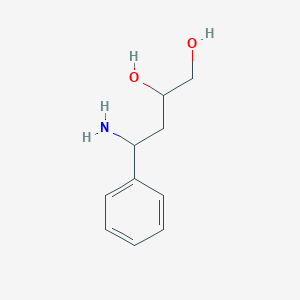
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)
